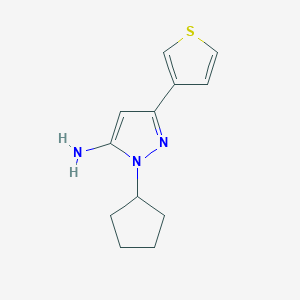

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

描述

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopentyl group at the N1 position and a thiophen-3-yl substituent at the C3 position. Pyrazole-5-amine scaffolds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and their ability to modulate biological targets, including kinases and proteases .

属性

IUPAC Name |

2-cyclopentyl-5-thiophen-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c13-12-7-11(9-5-6-16-8-9)14-15(12)10-3-1-2-4-10/h5-8,10H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEUKSBIMJJZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which suggest various biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.

- Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with cyclopentyl halide under basic conditions.

- Attachment of the Thiophene Ring : Cross-coupling reactions using thiophene boronic acid or stannane.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit diverse biological activities, including:

Antimicrobial Activity

Research has shown that pyrazole derivatives can possess antimicrobial properties. For instance, compounds structurally related to this pyrazole have demonstrated activity against various bacterial strains.

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 1-(4-methylphenyl)-3-(thiophen-2-yl)pyrazole | Structure | Anticancer activity |

| 4-thiophenecarboxylic acid | Structure | Antimicrobial properties |

Anticancer Activity

Some studies have identified pyrazole derivatives as potential anticancer agents. For example, compounds bearing similar structures have shown cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been noted in several studies. These compounds may inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

- High-throughput Screening for Autophagy Inducers : A study identified similar pyrazole derivatives as hits during high-throughput screening campaigns aimed at discovering autophagy inducers. Compounds displayed low micromolar potencies against protozoan parasites while exhibiting minimal cytotoxicity towards human cells .

- Endothelin-1 Antagonist Activities : In vitro assays revealed that certain pyrazole derivatives exhibited significant efficacy as endothelin-1 antagonists, comparable to established drugs like bosentan .

- Antioxidant Activity : The antioxidant potential of heterocyclic compounds containing pyrazole moieties has been evaluated using DPPH scavenging assays, indicating that modifications to the structure can enhance antioxidant properties .

The biological activity of this compound may involve interactions with specific biological targets:

- Antimicrobial Action : Likely targets bacterial cell walls or enzymes critical for bacterial survival.

- Anticancer Mechanisms : May induce apoptosis in cancer cells or inhibit pathways essential for tumor growth.

- Anti-inflammatory Pathways : Potentially modulates signaling pathways involved in inflammation.

科学研究应用

Structural Overview

Chemical Composition:

- Molecular Formula: C13H17N3S

- Molar Mass: 247.36 g/mol

- IUPAC Name: 1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

The compound features a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which contribute to its diverse reactivity and potential interactions with biological targets.

Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can enhance reactivity or tailor properties for specific applications.

Key Reactions:

- Formation of Pyrazole Ring: Achieved through the reaction of hydrazine with suitable diketones.

- Cyclopentyl Group Introduction: Alkylation using cyclopentyl halides.

- Thiophene Attachment: Cross-coupling reactions with thiophene derivatives.

Biology

The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biological Activities Summary:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Medicine

Research into the therapeutic effects of this compound is ongoing. Preliminary studies suggest it may exhibit:

- Anticancer Activity: Similar pyrazole derivatives have shown efficacy against various cancer cell lines.

- Antimicrobial Properties: The structure suggests potential efficacy against bacterial infections.

- Anti-inflammatory Effects: Investigations are focused on its role in modulating inflammatory responses.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives similar to this compound. The results indicated significant inhibition of cancer cell growth in vitro, with IC50 values in the low micromolar range across various cancer cell lines, demonstrating selective cytotoxicity against malignant cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective bacterial growth inhibition at relatively low concentrations.

相似化合物的比较

Substituent Effects at the C3 Position

The C3 substituent on the pyrazole ring critically influences biological activity. Key findings from analogs include:

- 3-Pyridyl vs. 3-Phenyl vs. 3-Cyclohexyl : In thrombin inhibitors, 3-pyridyl-substituted derivatives (e.g., 24e , IC₅₀ = 16 nM) showed 26-fold greater potency than phenyl-substituted analogs (24g , IC₅₀ = 419 nM), while 3-cyclohexyl derivatives (24i ) were inactive (IC₅₀ > 5 µM) .

- Thiophene Derivatives : Thiophene rings, particularly thiophen-3-yl or thiophen-2-yl groups, enhance π-stacking interactions. For example, 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7) has been synthesized and characterized, though its biological activity remains unreported .

N1 Substituent Variations

The N1 substituent affects steric bulk and solubility:

- Cyclopentyl vs. Phenyl vs. Methyl : Cyclopentyl groups (as in the target compound) may improve metabolic stability compared to phenyl (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, ) or methyl groups (e.g., N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, ).

Table 2: N1 Substituent Effects

Regioisomeric and Structural Modifications

- Regioisomerism in Kinase Inhibition : Switching substituent positions (e.g., 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) in pyrazole derivatives shifted activity from p38αMAP kinase to cancer kinases (Src, B-Raf) . This highlights the sensitivity of biological activity to substituent placement.

- Thiophene Position : Thiophen-3-yl (as in the target compound) vs. thiophen-2-yl (e.g., ) may alter electronic properties and binding interactions due to sulfur atom orientation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。